molecular formula C11H10N2O4 B057345 Ethyl 5-nitroindole-2-carboxylate CAS No. 16732-57-3

Ethyl 5-nitroindole-2-carboxylate

Cat. No. B057345
CAS RN: 16732-57-3
M. Wt: 234.21 g/mol
InChI Key: DVFJMQCNICEPAI-UHFFFAOYSA-N
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Patent
US07449459B2

Procedure details

5 g of 5-nitro-1H-indole-2-carboxylic acid ethyl ester is introduced into 170 ml of methanol and 0.5 ml of water, mixed with 6.73 g of ammonium formate and with 50 mg of palladium on carbon (10%) and refluxed for 1 hour at 90° C. Then, it is suctioned off on Celite and rewashed with warm methanol. After the solvent is removed, the residue is mixed with 100 ml of water, stirred for 10 minutes, and the precipitated solid is suctioned off on a G4 frit. The thus obtained solid is dried in a vacuum. In this way, 4.12 g of the title compound is obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([N+:15]([O-])=O)=[CH:10][CH:9]=2)=[O:5])[CH3:2].O.C([O-])=O.[NH4+]>[Pd].CO>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([NH2:15])=[CH:10][CH:9]=2)=[O:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Name
Quantity
170 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.73 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent is removed
ADDITION
Type
ADDITION
Details
the residue is mixed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
The thus obtained solid is dried in a vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.